4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Description

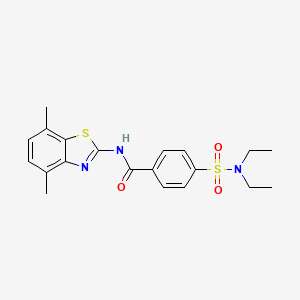

4-(Diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide backbone linked to a 4,7-dimethylbenzothiazole moiety and a diethylsulfamoyl substituent. The compound’s structure (Figure 1) suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfonamide and heterocyclic motifs.

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-5-23(6-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-13(3)7-8-14(4)18(17)27-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXCPUNZIYSUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Core: This can be achieved by the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

Sulfonamide Formation: The diethylsulfamoyl group can be introduced by reacting the intermediate with diethylsulfamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Sulfamoyl Group

a. 4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

b. N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide

- Structural Difference : The sulfamoyl group is replaced with a 3-methylpiperidinyl sulfonyl group, and the benzamide nitrogen is substituted with a pyridinylmethyl group .

- This compound’s larger size (C₂₈H₃₀N₄O₃S₂ vs. C₂₀H₂₃N₃O₃S₂) suggests distinct pharmacokinetic profiles.

Core Heterocycle Modifications

a. 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

- Structural Difference : Replaces the benzothiazole ring with a 5-thioxo-1,3,4-oxadiazole heterocycle .

- Impact: Oxadiazoles are known for diverse bioactivities, including antimicrobial and anti-inflammatory effects. The thioxo group (-C=S) may enhance metal-binding capacity, differing from the benzothiazole’s planar aromatic system.

b. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

Key Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Spectral Signatures (IR Data)

Biological Activity

4-(Diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

- Molecular Formula : C18H21N3O4S2

- Molecular Weight : 407.507 g/mol

- CAS Number : 6216-79-1

The compound features a benzothiazole core, which is known for various biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity Level | Method Used |

|---|---|---|

| Escherichia coli | Moderate | Broth Microdilution |

| Staphylococcus aureus | High | Broth Microdilution |

| Candida albicans | Moderate | Disk Diffusion |

In a study evaluating antimicrobial efficacy, the compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been explored in various cell lines. The compound demonstrated significant cytotoxicity against lung cancer cell lines in both 2D and 3D culture systems.

Table 2: Cytotoxicity Against Lung Cancer Cell Lines

| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |

|---|---|---|

| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

The compound exhibited a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The diethylsulfamoyl group enhances solubility and bioavailability, facilitating the compound's interaction with bacterial enzymes involved in cell wall synthesis.

- Anticancer Mechanism : The benzothiazole moiety is known to intercalate into DNA or bind within the minor groove, disrupting replication and transcription processes in cancer cells .

Case Studies

Several studies have highlighted the effectiveness of benzothiazole derivatives in treating infections and cancer:

- Study on Antimicrobial Efficacy : A comparative analysis demonstrated that compounds similar to our target showed superior activity against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance .

- Anticancer Research : In vitro studies indicated that the compound significantly reduced viability in lung cancer cells while sparing normal fibroblast cells at lower concentrations, highlighting its selective toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.